{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine

Catalog No.
S15654304
CAS No.
M.F
C10H19N3
M. Wt
181.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)a...

Product Name

{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine

IUPAC Name

N-[(1-propan-2-ylpyrazol-4-yl)methyl]propan-1-amine

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

InChI

InChI=1S/C10H19N3/c1-4-5-11-6-10-7-12-13(8-10)9(2)3/h7-9,11H,4-6H2,1-3H3

InChI Key

RGNHJBLESRILCQ-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CN(N=C1)C(C)C

The compound {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine is a nitrogen-containing organic molecule characterized by its unique pyrazole structure. Its molecular formula is C11H21N3C_{11}H_{21}N_3 and it has a molecular weight of approximately 195.30 g/mol. The structure features a propan-2-yl group attached to a pyrazole ring, which is further substituted by a propylamine moiety. This configuration allows for various interactions with biological systems, making it of interest in medicinal chemistry and pharmacology.

The chemical reactivity of {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine can be attributed to the presence of both the amine and the pyrazole functionalities. Typical reactions may include:

  • Nucleophilic substitutions: The amine group can act as a nucleophile, participating in reactions with electrophiles.
  • Formation of salts: The amine can react with acids to form corresponding ammonium salts, which may enhance solubility and bioavailability.
  • Condensation reactions: The compound can undergo condensation with carbonyl compounds, leading to the formation of imines or enamines.

Research indicates that compounds featuring pyrazole moieties often exhibit significant biological activities, including:

  • Antimicrobial properties: Some pyrazole derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory effects: Certain pyrazoles are known to inhibit inflammatory pathways, suggesting potential therapeutic applications in diseases characterized by inflammation.
  • CNS activity: Pyrazole derivatives have been studied for their effects on the central nervous system, with some showing promise as anxiolytics or antidepressants.

The synthesis of {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine can be achieved through several methods:

  • Direct alkylation: Starting from 1H-pyrazole derivatives, alkylation with propan-2-yl bromide followed by reaction with propylamine can yield the target compound.
  • Multi-step synthesis: This may involve the formation of the pyrazole ring followed by functionalization through amination and alkylation steps.
  • Use of coupling agents: Employing coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate the formation of amide bonds if necessary.

The potential applications of {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine span various fields:

  • Pharmaceuticals: Its unique structure may lend itself to development as a drug candidate for treating infections or inflammatory diseases.
  • Agricultural chemicals: Similar compounds have been explored as agrochemicals due to their biological activity against pests and pathogens.

Interaction studies involving this compound would typically focus on its binding affinity to specific receptors or enzymes. Techniques such as:

  • Molecular docking studies: To predict binding interactions with biological targets.
  • In vitro assays: To evaluate its efficacy against specific pathogens or in cellular models.

These studies are crucial for understanding the pharmacodynamics and potential therapeutic uses of the compound.

Several compounds share structural similarities with {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine, highlighting its uniqueness in terms of substituents and biological activity:

Compound NameMolecular FormulaUnique Features
1-(Propan-2-yl)-1H-pyrazol-4-amineC6H11N3C_6H_{11}N_3Lacks propyl substitution; simpler structure
N-(1-Methylpyrazol-4-YL)methylpropan-2-amineC8H15N3C_8H_{15}N_3Methyl instead of propan group; different biological profile
1-Methyl-N-[1-(1-methylpyrazol-4-YL)ethyl]propan-2-aminesC11H20N4C_{11}H_{20}N_4Contains additional methyl groups; altered pharmacokinetics

These comparisons illustrate how variations in substituents can influence both the chemical behavior and biological activity of similar compounds, making {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine a notable candidate for further research and development.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

181.157897619 g/mol

Monoisotopic Mass

181.157897619 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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